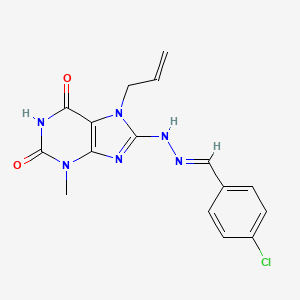![molecular formula C14H17NO3 B2868785 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one CAS No. 2034288-91-8](/img/structure/B2868785.png)
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-oxa-5-azabicyclo[2.2.1]heptane” is a bicyclic structure with an oxygen and a nitrogen atom incorporated into the ring . It’s a core structure that can be found in various bioactive molecules .
Synthesis Analysis
A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been described to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .
Molecular Structure Analysis
The InChI code for “2-oxa-5-azabicyclo[2.2.1]heptane” is 1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2 . This indicates that the compound has a molecular weight of 129.16 .
Chemical Reactions Analysis
The products of the aforementioned synthesis reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .
Physical And Chemical Properties Analysis
The compound “2-oxa-5-azabicyclo[2.2.1]heptane” has a molecular weight of 129.16 .
Applications De Recherche Scientifique
Anticancer Activities
Norcantharidin (7-oxabicyclo [2.2.1] heptane-2,3-dicarboxylic anhydride) and its analogues, structurally related to 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one, have shown significant potential in anticancer research. These compounds are known for their strong anticancer activity while eliminating many side effects associated with traditional cancer treatments, such as myelosuppression. The emphasis on structural modification of such compounds aims to discover more effective anticancer compounds, with norcantharidin serving as a promising lead compound for further research in this field (Deng & Tang, 2011).
Antioxidant Properties
The investigation into botanicals and dietary supplements for their antioxidant capacity has brought attention to compounds like this compound. The oxygen radical absorbance capacity (ORAC) assay, among others, has been utilized to assess the antioxidant capacity of such compounds. This approach aims to standardize the measurement of antioxidant capacities across different botanical sources, potentially leading to the development of dietary supplements and functional foods with enhanced health benefits (Prior & Cao, 2000).
Synthetic Approaches and Biological Significance
Oxazolone moieties, closely related to the chemical structure of interest, have been extensively studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis and biological evaluation of oxazolone derivatives, including those resembling this compound, highlight the therapeutic potential of these compounds across a range of medical applications (Kushwaha & Kushwaha, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(18-12-5-3-2-4-6-12)14(16)15-8-13-7-11(15)9-17-13/h2-6,10-11,13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOMYPBFEURJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CC1CO2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2868702.png)
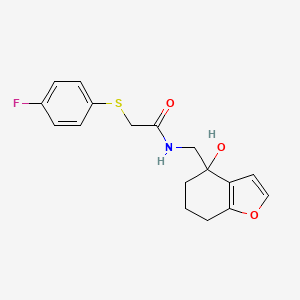
![N-(pyridin-4-yl)-3-[1-(4-chlorobenzyl)indol-3-yl]-propanamide](/img/structure/B2868711.png)
![Ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868713.png)
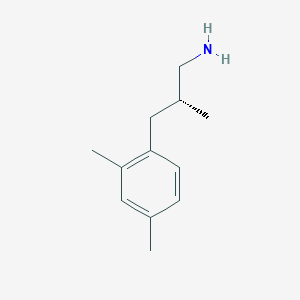
![N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2868715.png)
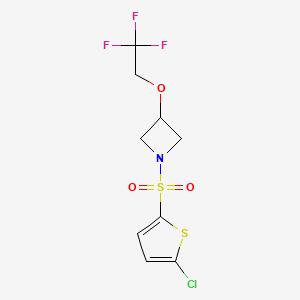
![6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine](/img/structure/B2868717.png)
![4-acetyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868718.png)
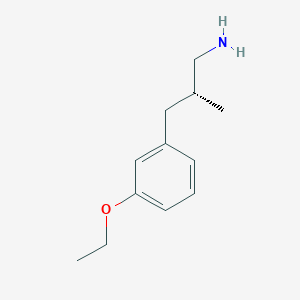
![3-Cyano-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2868721.png)
![2-[[5-(Pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2868722.png)

